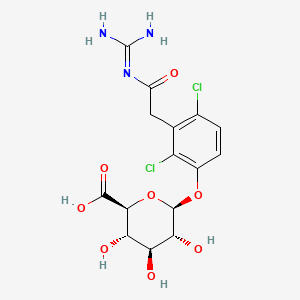
3-HydroxyGuanfacineO-beta-D-Glucuronide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-HydroxyGuanfacineO-beta-D-Glucuronide is a metabolite of guanfacine, a selective alpha-2A adrenergic receptor agonist. Guanfacine is commonly used in the treatment of attention deficit hyperactivity disorder (ADHD) and hypertension .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-HydroxyGuanfacineO-beta-D-Glucuronide typically involves the glucuronidation of guanfacine. This process can be achieved using UDP-glucuronic acid as a glucuronide donor in the presence of specific enzymes such as glycosyltransferases . The reaction conditions often include a pH of around 7.5 and a temperature of 35°C to optimize enzyme activity .
Industrial Production Methods
Industrial production of this compound may involve biotransformation processes using engineered microbial strains. These strains are designed to express the necessary enzymes for glucuronidation, allowing for efficient and scalable production of the compound .
化学反応の分析
Types of Reactions
3-HydroxyGuanfacineO-beta-D-Glucuronide can undergo various chemical reactions, including:
Oxidation: The phenolic structure can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The phenolic hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic structure can yield quinones, while reduction can produce hydroquinones .
科学的研究の応用
3-HydroxyGuanfacineO-beta-D-Glucuronide has several scientific research applications, including:
Chemistry: Used as a model compound to study glucuronidation processes and enzyme kinetics.
Biology: Investigated for its role in metabolic pathways and its interactions with various enzymes.
Medicine: Explored for its potential therapeutic effects and its role as a metabolite of guanfacine in pharmacokinetic studies.
Industry: Utilized in the development of biocatalytic processes for the production of glucuronides
作用機序
The mechanism of action of 3-HydroxyGuanfacineO-beta-D-Glucuronide involves its interaction with alpha-2A adrenergic receptors. As a metabolite of guanfacine, it modulates the activity of these receptors, leading to reduced sympathetic nervous system activity. This results in decreased heart rate and blood pressure, as well as improved cognitive function in ADHD patients .
類似化合物との比較
Similar Compounds
Glycyrrhetic Acid 3-O-mono-beta-D-glucuronide: A compound with similar glucuronidation but derived from glycyrrhizin, known for its sweetening properties and biological activities.
2-Nitrophenyl beta-D-galactopyranoside: Another glucuronide used in enzymatic studies, particularly for detecting beta-galactosidase activity.
Uniqueness
3-HydroxyGuanfacineO-beta-D-Glucuronide is unique due to its specific role as a metabolite of guanfacine, a drug used in ADHD and hypertension treatment. Its selective interaction with alpha-2A adrenergic receptors distinguishes it from other glucuronides .
特性
分子式 |
C15H17Cl2N3O8 |
|---|---|
分子量 |
438.2 g/mol |
IUPAC名 |
(2S,3S,4S,5R,6S)-6-[2,4-dichloro-3-[2-(diaminomethylideneamino)-2-oxoethyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C15H17Cl2N3O8/c16-5-1-2-6(8(17)4(5)3-7(21)20-15(18)19)27-14-11(24)9(22)10(23)12(28-14)13(25)26/h1-2,9-12,14,22-24H,3H2,(H,25,26)(H4,18,19,20,21)/t9-,10-,11+,12-,14+/m0/s1 |
InChIキー |
QGPJARVHDMOHKC-BYNIDDHOSA-N |
異性体SMILES |
C1=CC(=C(C(=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)Cl)CC(=O)N=C(N)N)Cl |
正規SMILES |
C1=CC(=C(C(=C1OC2C(C(C(C(O2)C(=O)O)O)O)O)Cl)CC(=O)N=C(N)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


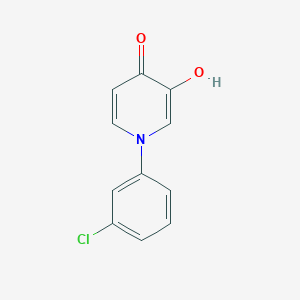
![Methyl 2,3,4-Tri-O-isobutyryl 4,6-O-[Bis(1,1-dimethylethyl)silylene]-canagliflozin 3-Glucuronide](/img/structure/B13847947.png)
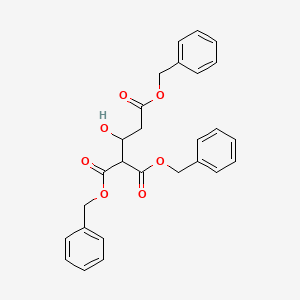
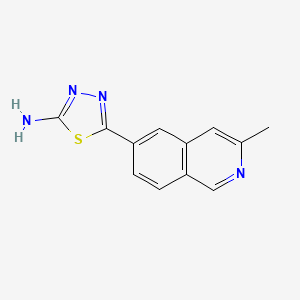
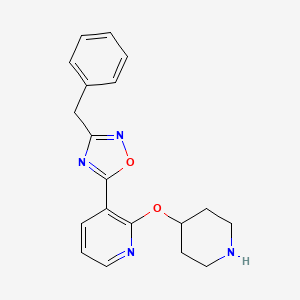
![N6-{[(2-Phenylethyl)amino]carbonothioyl}lysine-13C6,15N2](/img/structure/B13847975.png)
![N-(4,6-diamino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b] pyridin-3-yl)pyrimidin-5-yl)-N-methylnitrous amide](/img/structure/B13847977.png)
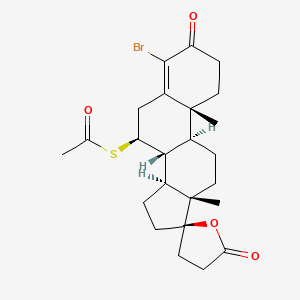
![2-[2-[(Z)-[5-methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethylamino]butanedioic acid](/img/structure/B13847985.png)
![9-[(4aR,6R)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-amino-1H-purin-6-one](/img/structure/B13847994.png)
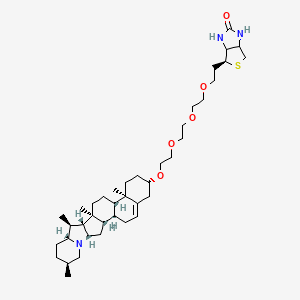

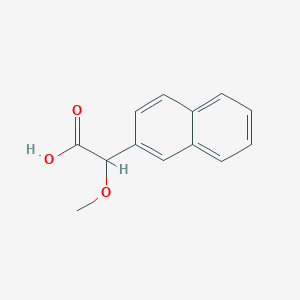
![3-Methyl-3,8-diazabicyclo[3.2.1]octane hydrochloride](/img/structure/B13848015.png)
